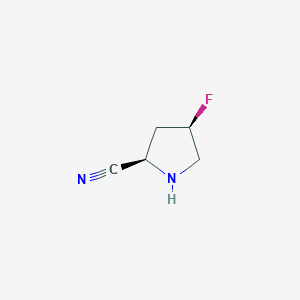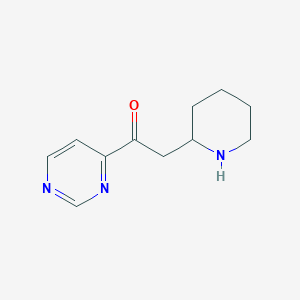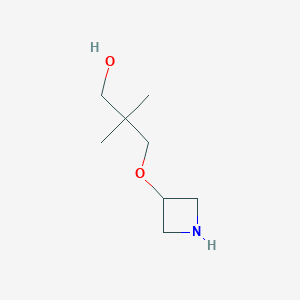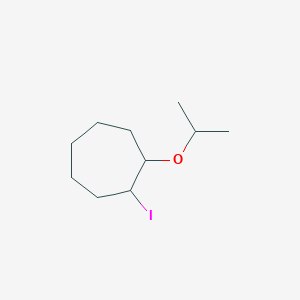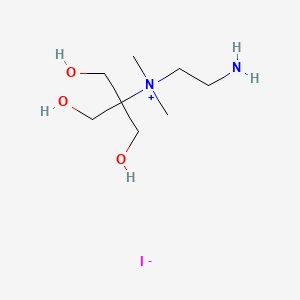
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is a quaternary ammonium compound with a complex structure It is characterized by the presence of multiple functional groups, including amino, hydroxyl, and quaternary ammonium groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide typically involves the reaction of N,N-dimethyl-2-aminoethanol with formaldehyde and hydrogen iodide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are subsequently converted to the final product under controlled conditions. The reaction conditions often involve moderate temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The quaternary ammonium group can be reduced under specific conditions to form tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the quaternary ammonium group can yield tertiary amines.
Scientific Research Applications
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in cellular signaling and as a probe for studying biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in drug delivery systems.
Industry: The compound is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to modulate their activity. The hydroxyl and amino groups play a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltriethoxysilane
- N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane
Uniqueness
N-(2-Aminoethyl)-1,3-dihydroxy-2-(hydroxymethyl)-N,N-dimethylpropan-2-aminium iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity, while the quaternary ammonium group provides strong antimicrobial activity. This combination of properties makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H21IN2O3 |
|---|---|
Molecular Weight |
320.17 g/mol |
IUPAC Name |
2-aminoethyl-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-dimethylazanium;iodide |
InChI |
InChI=1S/C8H21N2O3.HI/c1-10(2,4-3-9)8(5-11,6-12)7-13;/h11-13H,3-7,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZIDHHPDPFUNBFP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCN)C(CO)(CO)CO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341385.png)
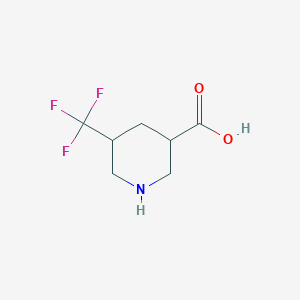
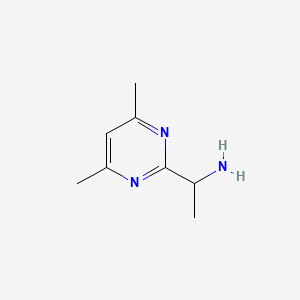
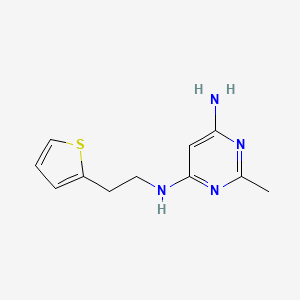
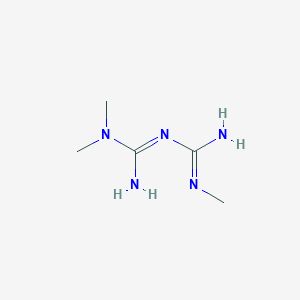
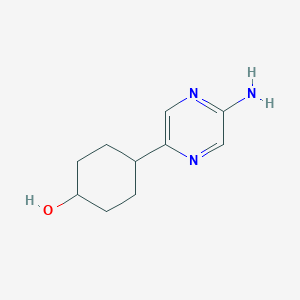
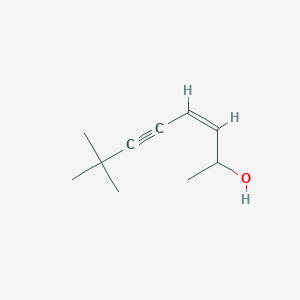
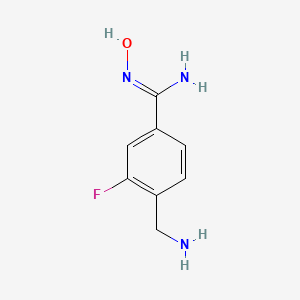
amine](/img/structure/B13341427.png)

